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Introduction

KN1022, also known as Patritumab Deruxtecan (HER3-DXd) and formerly designated as U3-
1402, is an investigational, first-in-class antibody-drug conjugate (ADC) engineered to target
cells expressing Human Epidermal Growth Factor Receptor 3 (HER3). Developed by Daiichi
Sankyo, this therapeutic agent represents a significant advancement in precision oncology,
particularly for patient populations with advanced solid tumors who have developed resistance
to standard therapies.[1][2] This technical guide provides a comprehensive overview of the
discovery, development, mechanism of action, and clinical evaluation of KN1022, with a focus
on the core scientific data and experimental methodologies that have defined its trajectory.

Discovery and Development Milestones

The development of KN1022 is rooted in Daiichi Sankyo's proprietary DXd ADC technology.[3]
[4][5] This platform focuses on creating ADCs with a high drug-to-antibody ratio (DAR),
ensuring potent and targeted delivery of a cytotoxic payload to cancer cells. The journey of
KN1022 has been marked by strategic collaborations, notably with Merck for co-development
and co-commercialization globally (excluding Japan).[2][4] A key milestone in its development
was the Breakthrough Therapy Designation granted by the U.S. Food and Drug Administration
(FDA) in December 2021 for the treatment of patients with EGFR-mutated locally advanced or
metastatic non-small cell lung cancer (NSCLC) with disease progression on or after treatment
with a third-generation tyrosine kinase inhibitor (TKI) and platinum-based therapies.[4][6]
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Core Technology: The KN1022 Construct

KN1022 is a meticulously designed ADC comprising three key components:

e A Fully Human Anti-HER3 IgG1 Monoclonal Antibody (Patritumab): This component provides
specificity by targeting the HERS3 receptor, which is overexpressed in a variety of solid
tumors.

o ATetrapeptide-Based Cleavable Linker: This linker is designed to be stable in the
bloodstream and is selectively cleaved by lysosomal enzymes, such as cathepsins, which
are upregulated in tumor cells.

» A Topoisomerase | Inhibitor Payload (DXd): An exatecan derivative, DXd is a potent cytotoxic
agent that induces DNA damage and apoptosis upon release within the cancer cell.[7][8]

The drug-to-antibody ratio of KN1022 is approximately 8, contributing to its potent anti-tumor
activity.[7]

Mechanism of Action

The therapeutic action of KN1022 is a multi-step process that leverages its unique ADC design
to achieve targeted cytotoxicity.

 HER3 Targeting and Internalization: The patritumab antibody component of KN1022 binds
with high specificity to the HER3 receptor on the surface of cancer cells. Following binding,
the entire ADC-HERS3 receptor complex is internalized into the cell via endocytosis.[7]

o Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to
the lysosomes. The acidic environment and the presence of lysosomal enzymes cleave the
tetrapeptide linker, releasing the DXd payload into the cytoplasm.[7]

 Induction of DNA Damage and Apoptosis: The released DXd, a potent topoisomerase |
inhibitor, intercalates into the DNA and stabilizes the topoisomerase [-DNA cleavage
complex.[9][10] This prevents the re-ligation of the single-strand DNA breaks, leading to the
accumulation of DNA double-strand breaks during DNA replication. The resulting DNA
damage activates the DNA damage response (DDR) pathways, ultimately triggering cell
cycle arrest and apoptosis.[10][11]
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Caption: Mechanism of action of KN1022 (Patritumab Deruxtecan).

Preclinical Development
In Vitro Studies

A series of in vitro experiments were conducted to characterize the activity of KN1022 in
various cancer cell lines.

Experimental Protocols:

e Cell Lines: A panel of human cancer cell lines with varying levels of HER3 expression were
utilized, including colorectal cancer cell lines (e.g., Colo320DM, HCT-15, SW620) and breast
cancer cell lines (e.g., MDA-MB-231 transduced with HER3).[12][13][14][15]

« Growth Inhibition Assay: Cells were seeded in 96-well plates and treated with increasing
concentrations of KN1022, patritumab alone, a control ADC, or the DXd payload. Cell
viability was assessed after a 6-day incubation period using the CellTiter-Glo® Luminescent
Cell Viability Assay, which measures ATP levels.[14][15]

« Internalization and Lysosomal Trafficking Assay: To visualize and quantify internalization,
KN1022 was labeled with a pH-sensitive dye (pHrodo). Cells were treated with the labeled
KN1022, and the fluorescence signal, which increases in the acidic environment of the
lysosome, was measured over time using fluorescence microscopy and quantitative image
analysis.[15]

» Apoptosis Assay: Apoptosis induction was evaluated by measuring the cleavage of
poly(ADP-ribose) polymerase (PARP) via Western blot analysis in cells treated with KN1022.

Quantitative Data Summary:
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Cell Line HER3 Expression KN1022 IC50 (nM) DXd IC50 (nM)
Colo320DM Low >1000 2.05+0.11
HCT-15 Intermediate Not Reported 17.88 + 2.63
SW620 High <10 Not Reported
MDA-MB-231- _

High ~1 Not Reported
HER3WT

Data compiled from multiple preclinical studies. IC50 values are approximate and may vary
based on specific experimental conditions.

In Vivo Studies

The anti-tumor efficacy of KN1022 was evaluated in xenograft models using immunodeficient
mice.

Experimental Protocols:

o Animal Models: Female BALB/c nude mice were used for the xenograft studies.[13] All
animal procedures were conducted in compliance with institutional guidelines for the care
and use of experimental animals.[13]

o Tumor Implantation: Human cancer cell lines (e.g., Colo320DM, DiFi, SW620, MDA-MB-453)
or patient-derived xenograft (PDX) models were subcutaneously implanted into the mice.[7]
[12][13]

e Treatment Regimen: Once tumors reached a specified volume (e.g., 200-250 mm3), mice
were randomized into treatment groups and administered KN1022, patritumab alone,
irinotecan, a control ADC, or saline via intravenous or intraperitoneal injections. Dosing
schedules varied, for example, 10 mg/kg weekly for three or four doses.[7][12][13]

» Efficacy Assessment: Tumor volume was measured twice weekly using calipers, and
calculated using the formula: (Length x Width2)/2. Body weight was monitored as an indicator
of toxicity. The primary efficacy endpoint was tumor growth inhibition (TGI).[7][13]
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Quantitative Data Summary:

] KN1022 Dose Tumor Growth
Xenograft Model HER3 Expression .
(mgl/kg) Inhibition (%)
Colo320DM Low 10 No significant effect
- . Significant tumor
DiFi High 10 ]
regression
) Significant tumor
SW620 High 10 ]
regression
MDA-MB-453 High 6 94

Data compiled from multiple preclinical studies. TGl is compared to the vehicle control group.

Experimental Workflow
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Caption: Preclinical evaluation workflow for KN1022.

Clinical Development: The HERTHENA-LungO01 Trial

A pivotal study in the clinical development of KN1022 is the HERTHENA-LungO1 trial
(NCT04619004), a Phase 2, multicenter, open-label, randomized study.[2][16][17][18][19][20]

Experimental Protocol:

« Patient Population: The study enrolled patients with locally advanced or metastatic EGFR-
mutated (exon 19 deletion or L858R) NSCLC who had progressed on or after treatment with
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an EGFR TKI and platinum-based chemotherapy.[19][20]

o Study Design: Patients were randomized to receive either a fixed-dose regimen of 5.6 mg/kg
of KN1022 intravenously every 3 weeks or an uptitration dosing regimen (3.2 mg/kg in cycle
1, 4.8 mg/kg in cycle 2, and 6.4 mg/kg in subsequent cycles).[16][17][20] The uptitration arm
was later discontinued based on a benefit-risk assessment from a Phase 1 study.[2][16][20]

e Primary Endpoint: The primary endpoint was the confirmed objective response rate (ORR)
as assessed by a blinded independent central review (BICR) according to RECIST v1.1.[16]
[20]

e Secondary Endpoints: Secondary endpoints included duration of response (DoR),
progression-free survival (PFS), overall survival (OS), and safety.

Quantitative Data Summary (5.6 mg/kg cohort, n=225):

Endpoint Result 95% Confidence Interval

Objective Response Rate

29.8% 23.9% - 36.2%
(ORR)
Median Duration of Response

6.4 months 4.9 - 7.8 months
(DoR)
Median Progression-Free

, 5.5 months Not Reported

Survival (PFS)
Median Overall Survival (OS) 11.9 months Not Reported

Data from the primary analysis of the HERTHENA-LungO1 trial as of May 18, 2023.[16][20]
Safety Profile:

The most common treatment-emergent adverse events (TEAES) were hematologic toxicities.
The safety profile was considered manageable and consistent with previous studies.[2]

Clinical Trial Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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